

Vegfr-2-IN-27: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vegfr-2-IN-27

Cat. No.: B12395682

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This technical guide provides an in-depth overview of **Vegfr-2-IN-27**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

Vegfr-2-IN-27, also referred to as compound 7a in primary literature, is a quinazoline-based urea derivative. Its chemical structure and key physicochemical properties are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Chemical Structure:


 Vegfr-2-IN-27 Chemical Structure

Image Credit: MedChemExpress

Physicochemical Properties:

Property	Value	Reference
IUPAC Name	2-Quinazolinecarboxylic acid, 4-[3-fluoro-4-[[[(3-methylphenyl)amino]carbonyl]amino]phenoxy]-, ethyl ester	[3]
CAS Number	2439096-14-5	[2][4][5]
Molecular Formula	C25H21FN4O4	[2]
Molecular Weight	460.46 g/mol	[2]
SMILES	<chem>O=C(C1=NC(OC2=CC=C(NC(NC3=CC=CC(C)=C3)=O)C(F)=C2)=C4C=CC=CC4=N1)OCC</chem>	[2]

Biological Activity

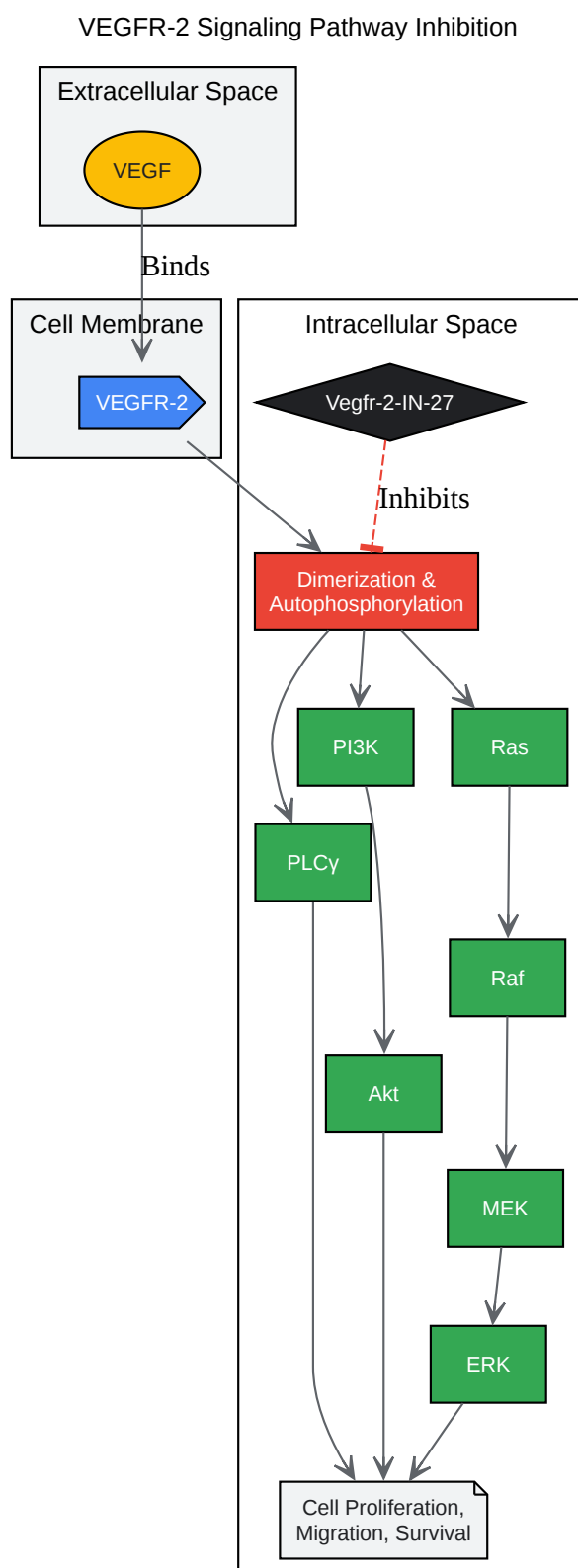
Vegfr-2-IN-27 is a highly potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1][5] Its inhibitory activity has been quantified through in vitro kinase assays.

In Vitro Activity:

Parameter	Value	Reference
IC50 (VEGFR-2)	14.8 nM	[1][5]

Signaling Pathway

Vegfr-2-IN-27 exerts its biological effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[7][8][9] By blocking the kinase activity of VEGFR-2, **Vegfr-2-IN-27** disrupts these signaling pathways.



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Caption: Inhibition of the VEGFR-2 signaling cascade by **Vegfr-2-IN-27**.

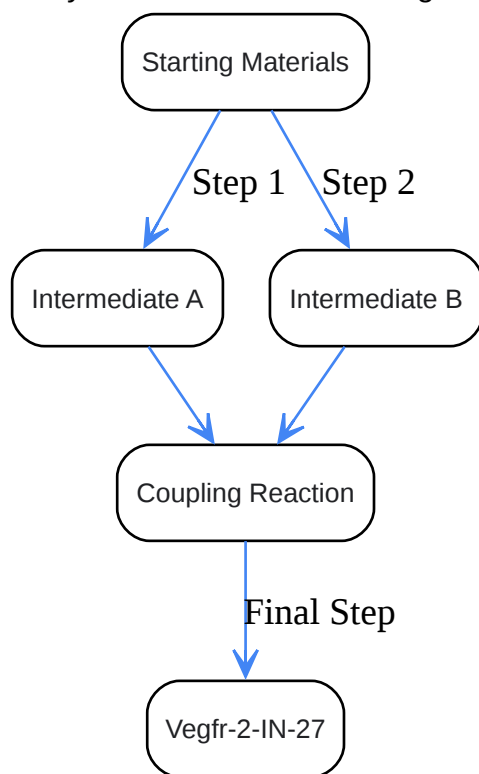
Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Vegfr-2-IN-27**, as described in the primary literature.^[1]

Synthesis of Vegfr-2-IN-27 (Compound 7a)

The synthesis of **Vegfr-2-IN-27** involves a multi-step process. A detailed experimental procedure can be found in the publication "Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors" in Bioorganic Chemistry.^[1] The general synthetic workflow is outlined below.

General Synthesis Workflow for Vegfr-2-IN-27



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Caption: A simplified workflow for the synthesis of **Vegfr-2-IN-27**.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of **Vegfr-2-IN-27** against VEGFR-2 was determined using an in vitro kinase assay. The following provides a general protocol based on standard methods described for similar inhibitors. For the specific protocol used for **Vegfr-2-IN-27**, refer to the aforementioned publication.[\[1\]](#)

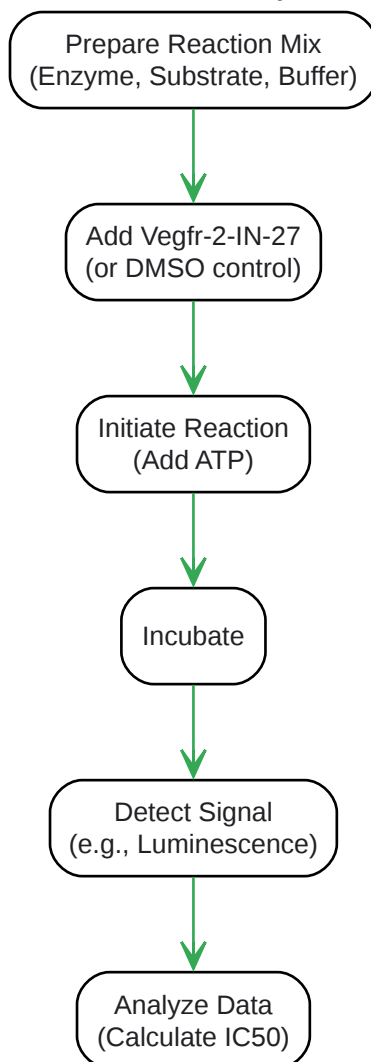
Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP
- Poly (Glu, Tyr) 4:1 as a substrate
- Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- **Vegfr-2-IN-27** (dissolved in DMSO)
- 96-well plates
- Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

Procedure:

- Prepare a reaction mixture containing the assay buffer, VEGFR-2 kinase, and the substrate in a 96-well plate.
- Add serial dilutions of **Vegfr-2-IN-27** or DMSO (as a control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay Workflow



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Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.

Conclusion

Vegfr-2-IN-27 is a potent and well-characterized inhibitor of VEGFR-2 kinase. The data and protocols summarized in this guide provide a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery. For further details, it is highly recommended to consult the primary scientific literature.^[1]

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